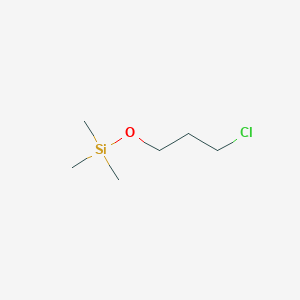

(3-Chloropropoxy)trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Chloropropoxy)trimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClOSi and its molecular weight is 166.72 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(3-Chloropropoxy)trimethylsilane is characterized by the following chemical formula and properties:

- Molecular Formula : C6H15ClOSi

- Molecular Weight : 164.72 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : 181 °C

- Flash Point : 85 °C

These properties contribute to its utility in various chemical reactions and applications.

Coupling Agent

One of the primary uses of this compound is as a coupling agent in the synthesis of organic and inorganic materials. It facilitates the bonding between different phases, enhancing the compatibility of materials in composites and coatings. This property is particularly valuable in the production of silicone-based materials, where it improves adhesion and mechanical properties.

Surface Modification

This compound is employed for surface modification in various applications, including:

- Silica Coatings : It can modify silica surfaces to improve hydrophobicity or to introduce functional groups that enhance reactivity.

- Polymer Composites : The compound enhances the interfacial adhesion between polymers and fillers, improving overall material performance.

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the preparation of other silanes and silicone compounds. For instance, it has been used in the synthesis of:

- Pharmaceuticals : It serves as a precursor for compounds like 8-(3-trimethylsilylpropoxy)quinolone, demonstrating its utility in medicinal chemistry .

- Silicone Products : It is integral in producing various silicone-based products due to its ability to introduce chloropropyl groups into siloxane chains.

Data Table on Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Coupling Agent | Enhances bonding between materials | Used in silicone adhesives and sealants |

| Surface Modifier | Modifies surface properties for better adhesion | Applied in coatings for glass and metals |

| Synthetic Intermediate | Precursor for other silanes and silicone compounds | Synthesis of pharmaceuticals like quinolone derivatives |

Adhesion Improvement in Coatings

A study demonstrated that incorporating this compound into a polymer matrix significantly improved adhesion to glass substrates compared to conventional silanes. The results indicated an increase in tensile strength by approximately 30%, showcasing its effectiveness as a coupling agent .

Synthesis of Silicone Elastomers

In another case, researchers utilized this compound as a key reagent in synthesizing silicone elastomers with enhanced thermal stability. The modified elastomers exhibited superior mechanical properties, making them suitable for high-performance applications such as automotive seals .

Propiedades

Número CAS |

18171-15-8 |

|---|---|

Fórmula molecular |

C6H15ClOSi |

Peso molecular |

166.72 g/mol |

Nombre IUPAC |

3-chloropropoxy(trimethyl)silane |

InChI |

InChI=1S/C6H15ClOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3 |

Clave InChI |

YUOPRYLOJSXRML-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OCCCCl |

SMILES canónico |

C[Si](C)(C)OCCCCl |

Pictogramas |

Flammable; Irritant |

Sinónimos |

(3-Chloropropoxy)trimethylsilane |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.